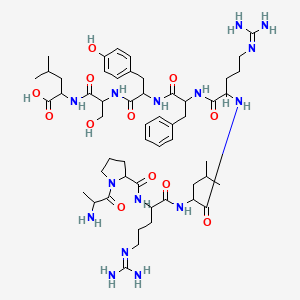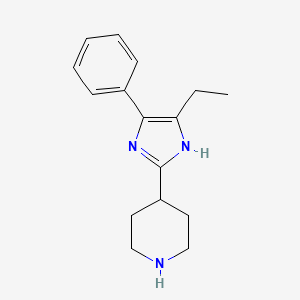
Bis(2-(octyloxy)ethyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(octyloxy)ethyl)sulfane: is an organic compound with the molecular formula C20H42O2S It is characterized by the presence of two octyloxyethyl groups attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(octyloxy)ethyl)sulfane typically involves the reaction of 2-(octyloxy)ethanol with a sulfur-containing reagent. One common method is the reaction of 2-(octyloxy)ethanol with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(2-(octyloxy)ethyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where the octyloxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bis(2-(octyloxy)ethyl)sulfane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in studies related to sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bis(2-(octyloxy)ethyl)sulfane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various functional groups, leading to the formation of new compounds. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal ions.
Comparison with Similar Compounds
Bis(2-(ethylthio)ethyl)sulfane: Similar structure but with ethylthio groups instead of octyloxyethyl groups.
Bis(2-(methoxy)ethyl)sulfane: Contains methoxyethyl groups instead of octyloxyethyl groups.
Bis(2-(butoxy)ethyl)sulfane: Contains butoxyethyl groups instead of octyloxyethyl groups.
Uniqueness: Bis(2-(octyloxy)ethyl)sulfane is unique due to the presence of long-chain octyloxyethyl groups, which can impart distinct physical and chemical properties. These properties may include enhanced solubility in organic solvents and specific interactions with biological molecules.
Properties
Molecular Formula |
C20H42O2S |
|---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
1-[2-(2-octoxyethylsulfanyl)ethoxy]octane |
InChI |
InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-21-17-19-23-20-18-22-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
RITHHYFVZDJEGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCSCCOCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)


![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)



![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)

![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)


![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)
